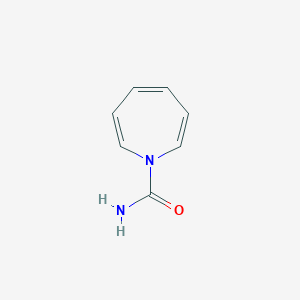

1H-Azepine-1-carboxamide

Description

Contextualization of Azepines as Nitrogen-Containing Heterocycles in Organic Chemistry Research

Azepines are a class of seven-membered heterocyclic compounds that incorporate a nitrogen atom within the ring. slideshare.net This structural feature imparts unique chemical properties, including non-planar conformations like the chair and boat forms, as the planar arrangement is unstable. slideshare.net Azepines can exist in several tautomeric forms, namely 1H-azepine, 2H-azepine, 3H-azepine, and 4H-azepine. slideshare.net The 1H-azepine form is noted to be unstable and tends to convert to the 3H form. wikipedia.org

The synthesis of azepines often involves sophisticated organic chemistry techniques. A common method is the insertion of a stabilized singlet nitrene into a benzene (B151609) ring via a concerted cycloaddition reaction. slideshare.net Other strategies include ring expansion of five or six-membered rings through thermal, photochemical, or microwave-assisted methods. benthamdirect.com The versatility of azepines is further demonstrated by their ability to undergo various reactions, such as aromatization, pericyclic reactions, and cycloadditions. slideshare.net

Significance of the 1H-Azepine-1-carboxamide Moiety as a Core Chemical Scaffold

The this compound moiety is distinguished by the presence of a carboxamide functional group attached to the nitrogen atom of the azepine ring. ontosight.ai This addition significantly influences the molecule's electronic and steric properties, providing a foundation for creating a diverse library of derivatives. The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and biological activity.

The core scaffold of this compound serves as a versatile building block in the design of more complex molecules. For instance, derivatives have been synthesized where two hexahydro-2-oxo-1H-azepine-1-carboxamide units are connected by linkers like methylenedi-4,1-cyclohexanediyl or methylenedi-4,1-phenylene. ontosight.ainih.gov These modifications introduce additional structural complexity and potential for varied biological interactions. ontosight.ai The inherent structural flexibility and non-aromatic nature of the azepine ring offer opportunities to design novel compounds with potentially improved pharmacological profiles. researchgate.net

Evolution of Research Trajectories Pertaining to this compound and its Derivatives

Research into azepine derivatives has revealed a broad spectrum of biological activities, including potential antimicrobial, antiviral, and anticancer properties. ontosight.ai Studies have explored their therapeutic potential, such as the inhibition of key enzymes involved in various disease pathways. ontosight.ai The development of new synthetic methodologies, including eco-friendly approaches, has been a significant focus, emphasizing principles like atom economy and sustainability. researchgate.net

Structure

3D Structure

Properties

CAS No. |

3342-22-1 |

|---|---|

Molecular Formula |

C7H8N2O |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

azepine-1-carboxamide |

InChI |

InChI=1S/C7H8N2O/c8-7(10)9-5-3-1-2-4-6-9/h1-6H,(H2,8,10) |

InChI Key |

WYVODKWLXXDREA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CN(C=C1)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Azepine 1 Carboxamide and Its Analogues

Strategies for Azepine Ring Construction and Functionalization

The assembly of the azepine framework is a critical step in the synthesis of 1H-azepine-1-carboxamide. Chemists have devised several ingenious approaches, including the formation of key carbon-nitrogen and carbon-carbon bonds through both intermolecular and intramolecular pathways, ring expansion protocols, and multi-component reactions.

The direct intermolecular construction of the azepine ring is a challenging yet powerful strategy. These methods often involve the reaction of two or more components to build the seven-membered ring in a convergent manner. A notable example is the reaction of dienophiles with 1,4-dihydropyridines, which can lead to the formation of the azepine skeleton. While not directly yielding this compound, these intermediates can be further functionalized. The precise conditions and substrate scope are critical for achieving high yields and regioselectivity in these intermolecular reactions.

Intramolecular cyclization represents a more common and often more efficient approach to the synthesis of the azepine ring. These reactions typically involve the formation of a key bond within a pre-assembled acyclic precursor. A variety of cyclization strategies have been employed, including transition-metal-catalyzed reactions and thermal or photochemical cyclizations.

For instance, the cyclization of dienyl or trienyl nitrogen-containing compounds can be a powerful method for constructing the azepine ring. The strategic placement of functional groups on the acyclic chain allows for controlled cyclization to the desired seven-membered ring system. The nature of the substituents on the nitrogen atom can significantly influence the course of these reactions, making this a viable pathway for the introduction of the carboxamide group either before or after cyclization.

Ring expansion reactions provide an alternative and elegant route to the azepine framework, often starting from more readily available five- or six-membered rings. These methods typically involve the rearrangement of a reactive intermediate, leading to the insertion of an atom or group into the ring.

A classic example is the Buchner ring expansion of arenes with diazo compounds, which can generate substituted cycloheptatrienes. These can then be converted to azepines. Another important method is the Schmidt reaction of cyclic ketones or the Beckmann rearrangement of cyclic oximes, which can lead to the formation of lactams that are precursors to azepines. The choice of starting material and reaction conditions is crucial for controlling the regioselectivity of the ring expansion.

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like azepine-1-carboxamide derivatives. In an MCR, three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. This strategy allows for the rapid generation of molecular diversity and can significantly shorten synthetic sequences. While specific MCRs leading directly to this compound are not extensively reported, the development of novel MCRs for the synthesis of functionalized azepines is an active area of research.

Metal-Catalyzed Synthetic Pathways

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, and azepines are no exception. Metal-catalyzed reactions often proceed with high efficiency, selectivity, and functional group tolerance, making them powerful tools for the synthesis of complex molecules like this compound.

Palladium catalysts are particularly versatile and have been widely used in the synthesis of nitrogen-containing heterocycles. Palladium-mediated cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to form key carbon-carbon and carbon-nitrogen bonds in the synthesis of the azepine ring.

For example, a pre-formed azepine ring containing a halogen substituent could be coupled with a suitable nitrogen source under Buchwald-Hartwig conditions to introduce the carboxamide group. Alternatively, an acyclic precursor could undergo an intramolecular palladium-catalyzed cyclization to form the azepine ring. The choice of ligands, palladium precursor, and reaction conditions is critical for achieving high yields and selectivities in these transformations.

Copper-Catalyzed Cyclizations for Azepine Ring Formation

Copper catalysis has emerged as a powerful tool for the synthesis of azepine rings, offering efficient and selective pathways. An effective method involves a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines. mdpi.comnih.gov This process facilitates the creation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorus analogues. mdpi.com The reaction is typically performed with a cationic Cu(I) complex, such as Cu(MeCN)₄PF₆, in a solvent like dioxane at elevated temperatures. mdpi.com The proposed mechanism suggests an initial formation of a copper acetylide, followed by nucleophilic addition of the amine and subsequent intramolecular cyclization onto the allene (B1206475) system to yield the seven-membered ring. mdpi.com

Another significant copper-catalyzed approach is the intramolecular desulfonylative amination to form benzazepines. doi.org Researchers have also developed methods for synthesizing various azepine derivatives through copper-catalyzed cascade reactions, such as the ring-opening of aziridines followed by C–N/C–C bond formation. acs.org Furthermore, the asymmetric synthesis of dibenzo[b,d]azepines can be achieved through copper-catalyzed intramolecular reductive or borylative cyclizations, which proceed with high yields and excellent stereoselectivities. rsc.org The choice of metal catalyst can be crucial; for instance, copper iodide has been shown to selectively promote intramolecular N-arylation to produce 1,4-benzodiazepine-2,5-diones, a related scaffold. acs.org

Table 1: Copper(I)-Catalyzed Tandem Amination/Cyclization of Allenyne 2a with Various Amines Data sourced from an efficient method for preparing trifluoromethyl-substituted azepin-2-carboxylates. mdpi.com

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline (B41778) | 3a | 65 |

| 2 | 4-Methoxyaniline | 3b | 73 |

| 3 | 4-Chloroaniline | 3c | 61 |

| 4 | Benzylamine | 3d | 78 |

| 5 | Morpholine | 3e | 85 |

Rhodium-Catalyzed Cyclopropanation and Rearrangement Sequences

Rhodium catalysis provides a sophisticated pathway to azepine scaffolds, most notably through a sequential reaction involving cyclopropanation and rearrangement. A general and effective method for creating fused dihydroazepine derivatives starts from 1-sulfonyl-1,2,3-triazoles that have a tethered diene. nih.gov The process is initiated by a rhodium(II)-catalyzed reaction that generates an α-imino rhodium(II) carbenoid intermediate. nih.gov This intermediate undergoes an intramolecular cyclopropanation, forming a transient 1-imino-2-vinylcyclopropane. nih.gov This is immediately followed by a rapid 1-aza-Cope rearrangement to furnish the fused dihydroazepine products in moderate to excellent yields. nih.gov

This strategy has been applied to the synthesis of various azepine-containing systems, including azepinoindoles. acs.org The reaction sequence begins with a rhodium-catalyzed [2+1] cycloaddition to produce an iminyl vinyl cyclopropane (B1198618) intermediate, which is then thermally converted to the final azepinoindole product via an aza-Cope rearrangement. acs.org This formal aza-[4+3] cycloaddition has proven effective for a range of 3-diazoindolin-2-imines and 1,3-dienes. acs.org The versatility of rhodium catalysis is further demonstrated in other transformations, such as the modular synthesis of azepines through the directed carbonylative C-C bond activation of aminocyclopropanes. acs.org

Table 2: Rhodium(II)-Catalyzed Synthesis of Fused Dihydroazepines Data sourced from a sequential cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. nih.gov

| Entry | Substrate (Diene Tether) | Product | Yield (%) |

|---|---|---|---|

| 1 | Cyclohexenyl | Fused Azepine A | 85 |

| 2 | Cyclopentenyl | Fused Azepine B | 75 |

| 3 | Acyclic (E,E)-diene | Fused Azepine C | 78 |

| 4 | Acyclic (E,Z)-diene | Fused Azepine D | 65 |

Metal-Free and Green Chemistry Syntheses

Photochemical and Microwave-Assisted Azepine Syntheses

In line with the principles of green chemistry, photochemical and microwave-assisted methods offer environmentally benign alternatives for synthesizing azepine derivatives. researchgate.net Microwave irradiation has been successfully used to accelerate reaction rates for a variety of transformations, including the synthesis of nitro-substituted tetrahydropyridoazepines. thieme-connect.com This method allows for reactions to be conducted at elevated pressures and temperatures, leading to excellent yields (up to 95%) and significantly shorter reaction times. thieme-connect.com The synthesis of tetra-azepines has also been achieved by reacting dihydroformazan with various compounds under microwave irradiation for just 1-2 minutes. ijrpr.comsciensage.info Another efficient, catalyst-free protocol for synthesizing dipyridoazepines utilizes microwave irradiation to promote a double nucleophilic aromatic substitution.

Photochemical methods represent another key strategy. Ring expansion of aryl azides to form azepines can be induced photochemically. researchgate.net More advanced techniques include photoredox-catalyzed transformations, such as the conversion of allylic alcohol-containing piperidines into azepanes and the cyclization of N-benzyl-N-(2-ethynylaryl)-amides to yield dibenzo[d,e]azepine derivatives. doi.org A photochemical radical bicyclization of 1,5-enynes has also been developed as a divergent route to synthesize azepinones. acs.org

Table 3: Microwave-Assisted Synthesis of 5H-dipyrido[4,3-b:3',4'-f]azepines Data sourced from a catalyst-free, double nucleophilic aromatic substitution reaction. researchgate.net

| Entry | Primary Amine | Product | Yield (%) | Reaction Time (Microwave) |

|---|---|---|---|---|

| 1 | 3-amino-1-propanol | Azepine Derivative 1 | 45 | 3 h |

| 2 | N,N-dimethylethylenediamine | Azepine Derivative 2 | 55 | 3 h |

| 3 | 3-dimethylamino-1-propylamine | Azepine Derivative 3 | 61 | 3 h |

| 4 | 4-(3-aminopropyl)morpholine | Azepine Derivative 4 | 60 | 3 h |

Nitrene Insertion Reactions for Azepine Ring Formation

The insertion of a nitrene into an aromatic ring is a classic and powerful method for constructing the azepine core. slideshare.netthieme-connect.de This reaction, often referred to as an "aza-Buchner" reaction, typically involves the generation of a nitrene intermediate from a precursor, which then undergoes cycloaddition with a benzene (B151609) ring followed by ring expansion. slideshare.netthieme-connect.de The most common approach involves the thermal or photochemical decomposition of aryl azides to produce a singlet nitrene, which then reacts to form the 1H-azepine ring system. researchgate.netslideshare.net

While often metal-free, this reaction can be tuned with catalysts. For example, a silver-catalyzed nitrene transfer from a 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamidate has been developed. thieme-connect.de In this system, ligand control can chemoselectively direct the reaction toward either the formation of a seven-membered azepine ring through arene dearomatization or benzylic C(sp³)–H amination. thieme-connect.de This highlights the tunability of nitrene chemistry in synthesizing complex nitrogen-containing heterocycles. The development of nitrene insertion reactions, including direct C-H amination using various precursors, has become a cornerstone for the formation of C-N bonds in modern organic synthesis. ijnrd.org

Table 4: Ligand-Controlled Silver-Catalyzed Nitrene Transfer Data sourced from a tunable synthesis of azepines and cyclic carbamimidates. thieme-connect.de

| Substrate | Ligand | Product Type | Yield (%) |

|---|---|---|---|

| Toluene | Ligand A | Azepine | 87 |

| Toluene | Ligand C | C-H Amination | 86 |

| p-Xylene | Ligand A | Azepine | 89 |

| p-Xylene | Ligand B | C-H Amination | 79 |

| Anisole | Ligand A | Azepine | 63 |

| Anisole | Ligand C | C-H Amination | 78 |

Domino and Cascade Reactions in Azepine-1-carboxamide Synthesis

Several catalytic systems are designed to initiate such cascades. For instance, the copper-catalyzed tandem amination/cyclization of allenynes is a prime example of a domino process for forming functionalized azepines. mdpi.com Similarly, the rhodium-catalyzed sequence of cyclopropanation followed by an aza-Cope rearrangement represents a highly effective cascade for synthesizing fused azepine derivatives. nih.gov Palladium catalysts can also trigger domino processes, such as an intramolecular N-arylation/C-H activation/aryl-aryl bond-forming sequence, to build complex polycyclic azepine-related structures. acs.org

Multicomponent reactions are particularly powerful for initiating cascade sequences. The Ugi four-component reaction, for example, can be used to assemble a complex acyclic precursor which then undergoes a subsequent cyclization to form the azepine ring. dntb.gov.ua This strategy has been successfully employed in the highly diastereoselective synthesis of 1-carbamoyl-4-aminoindoloazepinone derivatives. dntb.gov.ua Another notable example is the domino synthesis of azepino-fused diindoles, which proceeds from isatin-tethered N-sulfonyl-1,2,3-triazoles and indoles. dntb.gov.ua

Table 5: Domino Synthesis of Azepino Fused Diindoles Data sourced from a reaction cascade involving isatin (B1672199) tethered N-sulfonyl-1,2,3-triazoles and indoles. dntb.gov.ua

| Entry | Indole (B1671886) Substituent (R¹) | Isatin Substituent (R²) | Product Yield (%) |

|---|---|---|---|

| 1 | H | H | 85 |

| 2 | 5-Me | H | 83 |

| 3 | 5-Cl | H | 81 |

| 4 | H | 5-Br | 86 |

| 5 | H | 5-Me | 82 |

Strategic Incorporation of the Carboxamide Group into Azepine Scaffolds

The carboxamide functional group is a critical component of many biologically active azepine derivatives, and its incorporation is a key strategic consideration in synthesis. Methodologies can be broadly categorized into late-stage functionalization of a pre-formed azepine ring or the use of starting materials that already contain the carboxamide moiety or a direct precursor.

A direct and efficient late-stage method involves the hydrolysis of a 1-cyanoazepine. For example, this compound can be prepared by treating 2,3,4,5,6,7-hexafluoro-1H-azepine-1-carbonitrile with concentrated sulfuric acid. thieme-connect.de Another approach is the reaction of an azepine with an isocyanate to form the corresponding N-substituted carboxamide. smolecule.com

Alternatively, the carboxamide group can be built into the molecular framework from the outset. Multicomponent reactions, such as the Ugi reaction, are particularly adept at this, enabling the diastereoselective synthesis of 1-carbamoyl-4-aminoindoloazepinone derivatives in a single cascade. dntb.gov.ua Another strategy involves the chemical modification of a readily available azepine that already contains the carboxamide group. Oxcarbazepine (10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide) serves as a versatile starting scaffold for the synthesis of a diverse library of new heterocyclic systems by leveraging the reactivity of its enolizable ketone. mdpi.com The importance of the carboxamide is highlighted in the development of BET inhibitors, where the primary carboxamide analogue of an isoxazole (B147169) azepine showed excellent biochemical and cellular potency, underscoring the group's role in molecular recognition. nih.gov

Novel Precursor Derivatization and Reactant Optimization in Azepine-1-carboxamide Synthesis

The synthesis of this compound and its analogues is critically dependent on the strategic formation of the seven-membered azepine ring, followed by the introduction of the carboxamide functionality. Advances in this field are characterized by the development of methods that allow for the derivatization of precursors to build molecular complexity and the meticulous optimization of reactants and conditions to enhance efficiency, yield, and selectivity.

Research into the synthesis of the azepine core, the essential precursor to this compound, has explored various innovative strategies. These often involve multi-step sequences where the modification of initial precursors or the late-stage functionalization of intermediates plays a crucial role. For instance, the synthesis of substituted benzazepines has been achieved by performing standard chemical transformations on advanced intermediates. The reduction of a nitro group to an amine, followed by subsequent derivatization on a 7-substituted benzazepine methyl ether, showcases a viable route for introducing diversity into the final structure. ajol.info Similarly, late-stage electrophilic aromatic bromination of a 3,5-methanobenzo[b]azepine intermediate provides a chemical handle for further modifications, such as Suzuki couplings, thereby avoiding lengthy syntheses from multi-substituted starting materials. chemrxiv.org

The formation of the azepine ring itself is often the most challenging step, and its optimization is a key focus of synthetic research. Methodologies such as intramolecular cyclization, ring-expansion reactions, and catalyzed cascade reactions are frequently employed. The final carboxamide group is typically installed by reacting the precursor azepine with an appropriate reagent like an acid chloride or an isocyanate. smolecule.com The optimization of this step often requires controlled conditions, such as the use of anhydrous solvents and precise temperature regulation, to prevent side reactions like hydrolysis.

A significant breakthrough has been the development of catalytic systems that promote the efficient construction of the azepine skeleton. Rhodium-catalyzed carbonylative C-C bond activation of aminocyclopropanes represents a modular approach to azepine systems. acs.org This method involves a sequence of C-C activation and C-H functionalization, where the optimization of catalysts and ligands is paramount. Investigations have shown that neutral rhodium pre-catalysts are ineffective, whereas cationic complexes like [Rh(cod)₂]OTf, paired with specific phosphine (B1218219) ligands such as P(4-CF₃C₆H₄)₃, are required to achieve high yields. acs.org The reaction is further enhanced by the use of specific additives, as detailed in the table below.

| Catalyst (mol %) | Ligand (mol %) | Additive (mol %) | Yield (%) |

|---|---|---|---|

| [Rh(cod)₂]OTf (7.5) | P(4-CF₃C₆H₄)₃ (15) | Na₂SO₄ (30), 2-NO₂C₆H₄CO₂H (100) | 82 |

| [Rh(cod)₂]OTf (7.5) | P(C₆H₅)₃ (15) | Na₂SO₄ (30), 2-NO₂C₆H₄CO₂H (100) | Trace |

| [Rh(cod)₂]OTf (7.5) | P(4-MeOC₆H₄)₃ (15) | Na₂SO₄ (30), 2-NO₂C₆H₄CO₂H (100) | Trace |

Data sourced from a study on modular access to azepines by directed carbonylative C-C bond activation. acs.org The table demonstrates the critical role of the electron-poor phosphine ligand in achieving high product yield.

Another powerful strategy involves the intramolecular condensation of tertiary enamides containing a formyl group. researchgate.net This reaction is highly dependent on the choice of Lewis acid catalyst. A screening of various catalysts revealed that while many common Lewis acids like Fe(III), Ni(II), and Zn(II) salts were ineffective, and others like AlCl₃ and BCl₃ gave only moderate yields, the use of BBr₃ as a catalyst in conjunction with P₂O₅ as an additive provided superior results, leading to diverse 2,3-dihydro-1H-azepine derivatives in high yields (71-96%). researchgate.net

| Catalyst | Additive | Yield (%) |

|---|---|---|

| BBr₃ | P₂O₅ | 71-96 |

| AlCl₃ | None | Moderate |

| BCl₃ | None | Moderate |

| Fe(III), Ni(II), Cu(I), Zn(II) salts | None | Ineffective |

Data derived from research on the synthesis of 2,3-dihydro-1H-azepine derivatives from tertiary enamides. researchgate.net The screening highlights the superior efficacy of the BBr₃/P₂O₅ system.

Molecular Design and Derivatization Strategies for 1h Azepine 1 Carboxamide Scaffolds

Rational Design Principles for 1H-Azepine-1-carboxamide Derivatives

The rational design of this compound derivatives is a strategic process aimed at optimizing molecular properties for specific applications, particularly in drug discovery. This approach moves beyond random screening by using an understanding of the target biology and chemical principles to create molecules with improved potency, selectivity, and pharmacokinetic profiles.

Key principles guiding this process include:

Scaffold Hopping and Bioisosterism: The azepine ring itself can be considered a bioisosteric replacement for other cyclic structures in known active compounds. Furthermore, substituents on the azepine-carboxamide core are often chosen based on the principle of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance activity or reduce toxicity. This rational approach is a cornerstone of modern drug design. google.com

Structure-Based Design: When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, derivatives can be designed to fit precisely into binding pockets. The flexible, non-planar conformation of the azepine ring allows it to adapt to various binding site topographies. researchgate.netslideshare.net For instance, the design of inhibitors often involves positioning hydrogen bond donors and acceptors on the scaffold to maximize interactions with key amino acid residues in the target protein. The carboxamide group is particularly important in this context, as it can act as both a hydrogen bond donor (N-H) and acceptor (C=O). mdpi.com

Property-Based Design: This principle focuses on modulating the physicochemical properties of the molecule, such as lipophilicity (logP), polar surface area (PSA), and metabolic stability. By adding or modifying substituents on the azepine ring or the carboxamide moiety, chemists can fine-tune these properties to achieve desired absorption, distribution, metabolism, and excretion (ADME) profiles. For example, introducing polar groups can increase solubility, while modifying metabolically labile sites can prolong the molecule's duration of action.

The ultimate goal of these rational design strategies is to create a library of related compounds where structural modifications are systematically correlated with changes in function, leading to a clear understanding of the structure-activity relationship (SAR). tandfonline.com

Structural Diversity and Substituent Effects on Azepine-1-carboxamide Frameworks

The core structure, often a hexahydro-2-oxo-1H-azepine-1-carboxamide (a derivative of caprolactam), provides a stable anchor for these modifications. vulcanchem.com The effects of various substituents are typically explored through systematic SAR studies.

Key areas of substitution and their effects:

N-Substituents on the Carboxamide: This is one of the most common points of diversification. Attaching different aryl, alkyl, or heterocyclic groups to the carboxamide nitrogen can dramatically alter the compound's properties. For example, in related carboxamide series, substituting this position with different aromatic rings has been shown to significantly impact cytotoxicity and selectivity against various cancer cell lines. mdpi.com

Substitution on the Azepine Ring: Introducing functional groups onto the seven-membered ring can influence its conformation and interactions with biological targets. For example, hydroxylation of the azepine ring creates chiral centers and provides additional hydrogen-bonding capability, which can be crucial for target engagement. The position and stereochemistry of these substituents are critical, as constitutional isomers or epimers can exhibit vastly different biological activities. mdpi.com

Fusion with Other Ring Systems: The azepine ring can be fused to other aromatic or heterocyclic systems, creating rigid, polycyclic structures. Dibenz[b,f]azepine-5-carboxamide, a well-known anticonvulsant, is a prominent example of this strategy, though it differs from the 1H-azepine core. nepjol.info This fusion restricts the conformational flexibility of the azepine ring and extends the molecule's electronic system.

The following table summarizes the impact of different substituents on the properties of azepine-carboxamide derivatives based on findings from related chemical series.

| Substitution Position | Substituent Type | Observed Effects | Reference |

|---|---|---|---|

| Carboxamide Nitrogen | Aromatic/Heterocyclic Rings (e.g., phenyl, pyridyl) | Modulates binding affinity, selectivity, and cell permeability. Can introduce additional interaction points (e.g., pi-stacking, hydrogen bonds). | google.commdpi.com |

| Carboxamide Nitrogen | Bulky Alkyl Groups (e.g., cyclohexyl) | Influences solubility and lipophilicity. Can provide steric hindrance that affects binding or metabolic stability. | smolecule.com |

| Azepine Ring | Hydroxyl (-OH) or Ketone (C=O) Groups | Introduces polarity and hydrogen bonding capacity. Creates stereocenters, leading to stereoisomers with distinct biological activities. | mdpi.com |

| Azepine Ring | Fusion to a Benzene (B151609) Ring | Increases rigidity and planarity; creates a tricyclic system with different pharmacological profiles (e.g., CNS activity). | nepjol.infojocpr.com |

| Carboxamide Linker | Extended linkers (e.g., methylenedi-p-phenylene) | Allows for the creation of dimeric or multimeric structures, capable of bridging multiple binding sites. | nih.gov |

Stereochemical Considerations in Azepine-1-carboxamide Derivatization

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the design and function of this compound derivatives. The non-planar, flexible nature of the seven-membered azepine ring means it can exist in various conformations (e.g., chair, boat), and the introduction of substituents can create multiple stereocenters. slideshare.net The biological activity of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can differ significantly.

Key stereochemical aspects include:

Control of Ring Stereocenters: The synthesis of functionalized azepines often requires stereoselective methods to control the configuration of substituents on the ring. Ring-expansion reactions from smaller, stereochemically defined rings (like piperidines) or cyclization of chiral precursors are common strategies to produce diastereomerically pure azepane derivatives. rsc.orgmdpi.com For instance, the syn-dihydroxyazepane iv was found to be a potent enzyme inhibitor, while its epimer v was two orders of magnitude less active, highlighting the importance of precise stereochemical control. mdpi.com

Diastereoselective Reactions: When introducing new functional groups to a pre-existing chiral azepine ring, the facial selectivity of the reaction is crucial. For example, the hydroboration-oxidation of a substituted tetrahydro-1H-azepine was shown to proceed with high diastereofacial selectivity, favoring the addition of the hydroxyl group to one face of the ring due to steric hindrance on the opposite face. mdpi.com

Chiral Auxiliaries and Catalysts: Asymmetric synthesis often employs chiral auxiliaries or catalysts to induce a preferred stereochemical outcome. For example, Au(I)-catalyzed stereoselective cascade reactions have been developed to produce highly functionalized azepines under mild conditions. researchgate.net

The following table highlights different approaches to controlling stereochemistry in azepine synthesis.

| Stereochemical Challenge | Synthetic Strategy | Outcome | Reference |

|---|---|---|---|

| Creation of specific ring diastereomers | Piperidine ring expansion | Preparation of diastereomerically pure azepane derivatives with high regio- and stereoselectivity. | rsc.org |

| Enantioselective synthesis | Asymmetric catalysis (e.g., Au(I)-catalyzed cascade) | Access to highly functionalized, optically active azepines. | researchgate.net |

| Introduction of hydroxyl groups with specific stereochemistry | Diastereoselective hydroboration-oxidation | Formation of specific azepanol epimers, driven by the steric environment of the existing ring structure. | mdpi.com |

| Retention of stereochemistry | Acid-triggered "azatropic shift" in ring contraction | Conversion of an expanded urea (B33335) derivative back to a seven-membered ring with almost complete retention of stereochemistry. | rsc.org |

Conjugation of this compound with Diverse Heterocyclic Systems

Conjugating the this compound scaffold with other heterocyclic systems is a powerful strategy to create hybrid molecules with novel or enhanced properties. researchgate.net This molecular hybridization aims to combine the pharmacophores of two different classes of compounds to achieve synergistic effects, improve target selectivity, or modulate physicochemical properties. researchgate.netekb.eg

The carboxamide linker provides a convenient and stable point for attaching various heterocyclic moieties. These can range from simple five- or six-membered rings to more complex fused systems.

Examples of Heterocyclic Conjugation:

Pyrimidines and Pyridines: The conjugation of azepines with pyrimidine (B1678525) or pyridine (B92270) rings is explored for various therapeutic areas. nih.govsemanticscholar.org These nitrogen-containing heterocycles can act as hydrogen bond acceptors and participate in crucial binding interactions. For instance, pyrido[1,2-a]pyrimidines and pyrimido[1,2-a]azepines have been investigated for their wide spectrum of biological activities. nih.gov The synthesis often involves the condensation of an amino-substituted heterocycle with a suitable derivative of the azepine core. rsc.org

Triazoles: Triazole-azepine hybrids are attractive targets for the rational design of new pharmacological agents. The 1,2,3-triazole ring is a well-known pharmacophore that can be readily synthesized and linked to the azepine scaffold. These conjugates have been designed as potential non-steroidal anti-inflammatory agents (NSAIDs). researchgate.netnuph.edu.ua

Pyrazoles and Quinoxalines: The azepine ring can be fused or linked to other heterocyclic systems like pyrazines and quinoxalines. chem-soc.si Pyrazole derivatives, in particular, are a significant class of N-heterocyclic compounds with diverse biological and photophysical properties. mdpi.com Intramolecular cyclization reactions are often employed to construct these fused systems. chem-soc.si

Indoles: While often a separate class, indole-carboxamides represent a well-studied group where the principles of conjugation are clearly demonstrated. mdpi.com The indole (B1671886) nucleus is a privileged structure in medicinal chemistry, and linking it via a carboxamide to other scaffolds is a common strategy to develop new anticancer agents. mdpi.com

The following table provides examples of heterocyclic systems that have been conjugated with azepine-carboxamide or related scaffolds.

| Conjugated Heterocycle | Linkage Type | Purpose/Application Area | Reference |

|---|---|---|---|

| Pyridine | Conjugation via carboxamide | Modulation of Janus kinase (JAK) activity for inflammatory disorders. | google.com |

| Triazole | Fused or linked | Design of novel non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active agents. | researchgate.netnuph.edu.ua |

| Pyrimidine | Fused (Pyrimido[1,2-a]azepines) | Development of agents with anticonvulsive and psychotropic properties. | nih.gov |

| Pyrazine/Quinoxaline | Fused | Synthesis of novel ring systems as intermediates for potentially biologically active compounds. | chem-soc.si |

| Indole | Conjugation via carboxamide | Development of potential anticancer agents by combining two privileged scaffolds. | mdpi.com |

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for the characterization of azepine derivatives, offering detailed insights into the molecular framework. researchgate.net

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Spectral Analysis for Connectivity and Stereochemistry

One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the connectivity of atoms within the 1H-azepine-1-carboxamide scaffold. In ¹H NMR, the chemical shifts and coupling constants of protons on the azepine ring provide information about their chemical environment and spatial relationships. For instance, in derivatives of azepane, the saturated counterpart of azepine, ring protons typically appear as multiplets in the δ 1.5–3.5 ppm range. The protons of the carboxamide group (NH₂) would also exhibit characteristic signals.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the azepine ring and the carboxamide group are indicative of their hybridization and neighboring atoms. For example, the carbonyl carbon of a carboxamide group in an azepine derivative would appear at a distinct downfield shift. nepjol.info In more complex derivatives, such as those with fused rings like dibenzo[b,f]azepine-5-carboxamide, the aromatic carbons produce signals in the range of δ 122–134 ppm. nepjol.info

Stereochemical details, such as the conformation of the seven-membered azepine ring, can often be inferred from NMR data. The boat-like conformation typical of 1H-azepines influences the chemical shifts and coupling constants of the ring protons. journals.co.zaderpharmachemica.comcore.ac.ukderpharmachemica.com

Table 1: Representative NMR Data for Azepine Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Azepane Ring Protons | ¹H | 1.5–3.5 | Multiplet | |

| Aldehyde Proton (in an azepane-1-carbaldehyde derivative) | ¹H | 9.8–10.2 | Singlet | |

| Aromatic Protons (in a dibenzo[b,f]azepine derivative) | ¹H | 7.2–7.6 | Multiplet | lew.ro |

| Azepane Ring Carbons | ¹³C | 25–50 | - | |

| Aldehyde Carbon (in an azepane-1-carbaldehyde derivative) | ¹³C | 190–200 | - |

This table is for illustrative purposes; specific shifts vary with substitution and solvent.

Advanced NMR Techniques for Complex this compound Derivatives

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. researchgate.netmdpi.comddg-pharmfac.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the azepine ring and any substituents. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons. mdpi.comddg-pharmfac.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly valuable for determining the stereochemistry and conformation of the flexible azepine ring. mdpi.comddg-pharmfac.net

These advanced techniques have been successfully applied to determine the structure of various complex azepine derivatives, including those with multiple stereocenters or intricate ring systems. mdpi.commdpi.com

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound and its derivatives. derpharmachemica.comderpharmachemica.comheteroletters.orgchem-soc.sirsc.orgnist.gov The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the molecule.

Key vibrational modes for this compound would include:

N-H stretching : The carboxamide group (CONH₂) will show characteristic N-H stretching vibrations, typically in the region of 3100-3500 cm⁻¹.

C=O stretching : A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxamide is expected around 1650-1680 cm⁻¹. This is a very reliable and intense band. For related azepine derivatives, this stretch can be found around 1700 cm⁻¹.

C-N stretching : The C-N bond of the amide and the azepine ring will have stretching vibrations in the fingerprint region (approximately 1400-1000 cm⁻¹).

C=C stretching : For the unsaturated 1H-azepine ring, C=C stretching vibrations would be observed in the 1600-1650 cm⁻¹ region.

In dibenzo[b,f]azepine-5-carboxamide, a well-studied related compound, these characteristic peaks are used for its identification. researchgate.netx-mol.com

Table 2: Typical Infrared Absorption Frequencies for Azepine Carboxamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Amide (N-H) | Stretch | ~3300 | Medium | |

| Carbonyl (C=O) | Stretch | ~1700 | Strong | nepjol.info |

| Aromatic C-H | Stretch | 3017-2914 | Medium | nepjol.info |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. derpharmachemica.comlew.rochem-soc.sinist.govresearchgate.netsielc.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. mdpi.commdpi.com

Upon ionization, the this compound molecule will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. For azepane-1-carboxamide, the saturated analog, the exact mass is 142.11100. chemsrc.com

The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure. For example, in derivatives like 5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, fragmentation includes the loss of the chloroacetyl group to yield the dibenzoazepine core. Similarly, for new dibenzo[b,f]azepine derivatives, mass spectrometry confirms the chemical structure by showing fragments corresponding to the dibenzo[b,f]azepinyl moiety and the substituent group. lew.ro This fragmentation analysis provides valuable clues for confirming the identity and structure of novel azepine-1-carboxamide derivatives. lew.ro

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Chromophore Analysis

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and chromophores (the parts of a molecule that absorb light). heteroletters.org The unsaturated 1H-azepine ring system, with its conjugated double bonds, is a chromophore.

The color and UV-Vis absorption of 1H-azepines are known to be highly sensitive to the geometry of the seven-membered ring and the substituents on the nitrogen atom. journals.co.za The boat-shaped conformation of the 1H-azepine ring affects the conjugation between the nitrogen lone pair and the diene system. journals.co.za As steric hindrance around the nitrogen atom increases, the boat conformation can become more pronounced, leading to a decrease in conjugation and a shift of the absorption maximum to shorter wavelengths (a blue shift). journals.co.za This phenomenon highlights the utility of UV-Vis spectroscopy in probing the subtle structural and electronic features of the this compound system.

X-ray Diffraction (XRD) for Single Crystal Structural Determination of Azepine-1-carboxamide Derivatives

While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray diffraction (XRD) offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. derpharmachemica.comcore.ac.ukderpharmachemica.commdpi.com This technique has been instrumental in characterizing the structures of numerous azepine derivatives. derpharmachemica.comcore.ac.ukderpharmachemica.com

For a suitable single crystal of a this compound derivative, XRD analysis can precisely determine:

Bond lengths and angles.

The exact conformation of the azepine ring, confirming its characteristic boat shape. derpharmachemica.comcore.ac.ukderpharmachemica.com

The relative stereochemistry of all chiral centers.

The arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding.

For example, crystallographic studies of dibenzo[b,f]azepine derivatives have confirmed the boat conformation of the central azepine ring and have quantified the dihedral angle between the fused benzene (B151609) rings. derpharmachemica.comcore.ac.uk This level of detail is crucial for understanding structure-property relationships and for validating structures proposed by other analytical methods.

Computational and Theoretical Chemistry of 1h Azepine 1 Carboxamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and stability of molecules. acs.orgresearchgate.net DFT calculations have been employed to study various azepine derivatives, providing valuable information on their bonding, reactivity, and thermodynamic properties. acs.orgresearchgate.net

In the context of azepine derivatives, DFT studies have been used to rationalize the bonding in metal complexes of azepine and to predict their electronic spectra. researchgate.net These calculations help in understanding how the azepine ring interacts with other molecules and how its electronic properties can be tuned by the introduction of different substituents.

Below is a table summarizing key electronic properties that can be obtained from DFT calculations for a hypothetical 1H-Azepine-1-carboxamide derivative.

| Property | Description | Typical Calculated Value Range |

| Total Energy | The total electronic energy of the molecule in its ground state. | Varies depending on the specific derivative and computational level. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | -5 to -7 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | 0 to 2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. | 4 to 6 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 2 to 5 Debye |

Aromaticity and Antiaromaticity Assessment of Azepine Systems

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated systems. According to Hückel's rule, a planar, cyclic, fully conjugated molecule with (4n+2) π-electrons is aromatic and exceptionally stable. Conversely, a similar system with 4n π-electrons is considered antiaromatic and is highly unstable. chemistrysteps.comreddit.com

The 1H-azepine ring contains 8 π-electrons (6 from the double bonds and 2 from the nitrogen lone pair, if it participates in conjugation), which would classify it as an antiaromatic system if it were planar. chemistrysteps.comreddit.com However, to avoid the instability associated with antiaromaticity, the azepine ring adopts a non-planar, boat-like conformation. chemistrysteps.comslideshare.net This deviation from planarity disrupts the continuous overlap of p-orbitals, making the system non-aromatic rather than antiaromatic. chemistrysteps.com

Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, are often used to quantify the aromaticity of a ring system. nih.gov Positive NICS values are indicative of antiaromaticity, while negative values suggest aromaticity. Studies on 1H-azepine have indeed shown it to possess significant antiaromatic character despite its non-planar structure. nih.govrsc.org Interestingly, the protonated form of 1H-azepine has been suggested to exhibit homoaromaticity, a phenomenon where a conjugated system is interrupted by a single sp3-hybridized atom but still maintains some aromatic character. nih.govrsc.org

The following table summarizes the aromatic character of different azepine-related systems.

| System | π-Electrons | Predicted Character (Planar) | Observed/Calculated Character |

| 1H-Azepine | 8 | Antiaromatic | Non-aromatic/Antiaromatic (distorted) nih.govrsc.org |

| Benzene (B151609) | 6 | Aromatic | Aromatic |

| Cyclooctatetraene | 8 | Antiaromatic | Non-aromatic (tub-shaped) |

| N-protonated 1H-azepine | 6 | Aromatic | Homoaromatic nih.govrsc.org |

Conformational Analysis of the Seven-Membered Azepine Ring System

The seven-membered azepine ring is conformationally flexible and can exist in various non-planar forms, with the most common being the chair, boat, and twist-boat conformations. slideshare.net The specific conformation adopted by an azepine derivative is influenced by the nature and position of substituents on the ring, as well as by intermolecular interactions in the solid state or in solution.

Computational methods, particularly DFT and molecular mechanics, are invaluable for studying the conformational landscape of azepine derivatives. These methods can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion. For many azepine derivatives, a boat-like conformation is found to be the most stable. cdnsciencepub.com

For instance, in dibenzo[b,e]azepine derivatives, the seven-membered ring typically assumes a boat conformation, and the interconversion between two boat forms can be studied using dynamic nuclear magnetic resonance (DNMR) spectroscopy and computational modeling. cdnsciencepub.com

The table below illustrates the typical relative energies of different conformations of a simple azepine ring.

| Conformation | Relative Energy (kcal/mol) | Key Structural Features |

| Boat | 0 (most stable) | Symmetrical, with four atoms in a plane. |

| Twist-Boat | 1-3 | A distorted boat conformation. |

| Chair | 3-5 | Less stable due to increased torsional strain. |

| Planar | >10 (highly unstable) | Avoided due to antiaromaticity and angle strain. |

Molecular Docking Studies for Investigating Binding Patterns with Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. neliti.com It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. neliti.comajol.info

For azepine-1-carboxamide derivatives, molecular docking studies can provide valuable insights into their potential biological activities by identifying their likely binding modes and affinities for various molecular targets. ajol.inforesearchgate.net These studies can help to explain the structure-activity relationships (SAR) observed for a series of compounds and to guide the design of new derivatives with improved potency and selectivity. neliti.com

For example, docking studies have been performed on azepine derivatives to investigate their potential as inhibitors of enzymes like neuraminidase from the H1N1 virus and c-Met/VEGFR-2 kinases. neliti.comfrontiersin.org The results of these studies, often expressed as a docking score, can help to rank different compounds and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are important for binding. neliti.comnih.gov

The following table provides an example of the kind of data that can be generated from a molecular docking study of this compound derivatives against a hypothetical protein target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Derivative A | -8.5 | TYR 123, SER 245 | Hydrogen bond with SER 245, π-π stacking with TYR 123. |

| Derivative B | -7.2 | LEU 150, PHE 280 | Hydrophobic interactions with LEU 150 and PHE 280. |

| Derivative C | -9.1 | ASP 180, LYS 200 | Hydrogen bond with ASP 180, salt bridge with LYS 200. |

Molecular Dynamics Simulations for Dynamic Interactions of Azepine-1-carboxamide Derivatives

While molecular docking provides a static picture of the binding of a ligand to its target, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. preprints.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the ligand and protein move and interact with each other in a simulated physiological environment. preprints.org

MD simulations can be used to assess the stability of the binding mode predicted by docking, to identify conformational changes in the protein upon ligand binding, and to calculate the binding free energy of the complex. preprints.orggoogle.at These simulations provide a more realistic and detailed understanding of the molecular recognition process.

For azepine-1-carboxamide derivatives, MD simulations can be used to confirm the stability of their interactions with a target protein and to explore the flexibility of both the ligand and the protein. preprints.org This information can be crucial for understanding the mechanism of action of these compounds and for designing new derivatives with optimized binding properties.

In Silico Predictions for Molecular Interaction Profiles

In silico methods encompass a wide range of computational tools that can be used to predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of drug candidates. ajol.inforsc.org These predictions are valuable in the early stages of drug discovery for prioritizing compounds for further experimental testing. rsc.orgrsc.org

For this compound and its derivatives, in silico tools can be used to predict properties such as solubility, lipophilicity (logP), and the likelihood of crossing the blood-brain barrier. ajol.info Furthermore, these methods can predict potential interactions with a wide range of biological targets, helping to identify potential on-target and off-target effects. acs.org

Several online platforms and software packages are available for performing these in silico predictions. ajol.infoacs.org The results of these predictions can be used to build a comprehensive molecular interaction profile for a given compound, which can help to guide its development as a potential therapeutic agent.

The table below shows some examples of in silico predicted properties for a hypothetical this compound derivative.

| Property | Predicted Value | Implication |

| LogP | 2.5 | Good balance between solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 65 Ų | Likely to have good oral bioavailability. |

| Number of Hydrogen Bond Donors | 1 | Favorable for drug-likeness. |

| Number of Hydrogen Bond Acceptors | 3 | Favorable for drug-likeness. |

| Blood-Brain Barrier Permeation | Predicted to be positive | Potential for CNS activity. |

Mechanistic Aspects of Molecular Interactions Involving 1h Azepine 1 Carboxamide Scaffolds

Molecular Recognition and Binding Mode Analysis with Biological Macromolecules

The interaction of azepine-1-carboxamide derivatives with biological macromolecules is a key determinant of their pharmacological effects. Molecular docking and crystallography studies have revealed specific binding modes with various proteins. For instance, in the modulation of the 5-HT2A receptor, azepine-indole alkaloids were predicted to bind in a manner similar to the known activator, lysergic acid diethylamide (LSD). frontiersin.org A critical interaction observed is the formation of a salt bridge between the positively charged azepine nitrogen and an aspartate residue (Asp155), which is essential for the activation of monoamine receptors. frontiersin.org

In the context of enzyme inhibition, such as with bromodomain and extra-terminal domain (BET) proteins, isoxazole (B147169) azepine inhibitors have been shown to form a hydrogen bond with an asparagine residue (Asn140) and a water-mediated hydrogen bond with a tyrosine residue (Tyr97) within the binding pocket. nih.gov Similarly, azepanone-based inhibitors of cathepsin K demonstrate the importance of stereochemistry for potent inhibition; the C-4 S stereochemistry was found to be critical. nih.gov Molecular modeling predicted that the C-4 substituent adopts a higher energy axial orientation when bound within the active site, a conformation later confirmed by X-ray crystallography. nih.gov

These studies highlight that the binding of azepine-carboxamide scaffolds is often driven by a combination of hydrogen bonds, hydrophobic interactions, and specific electrostatic interactions, with the conformation of the seven-membered ring playing a crucial role in achieving optimal orientation within the binding site.

Enzyme Inhibition Mechanisms by Azepine-1-carboxamide Derivatives

Azepine-1-carboxamide derivatives have been identified as inhibitors of various enzymes, acting through several mechanisms. For example, certain derivatives of 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide exhibit anticonvulsant properties by blocking neuronal sodium channels. nepjol.info The aldehyde group on some azepine derivatives can form covalent bonds with active site residues, particularly cysteine, in enzymes like hydrolases, leading to their inhibition.

In the case of human cathepsin K, azepanone-based inhibitors demonstrate potent activity. nih.gov Molecular modeling and crystallographic data show that these inhibitors bind within the enzyme's active site, with specific stereochemistry being essential for high-potency inhibition. nih.gov Furthermore, certain dibenzo[b,f]azepine derivatives have been designed as selective inhibitors of topoisomerase II, an enzyme critical for DNA replication. nih.gov These compounds are thought to interfere with the enzyme's function, leading to cell death in cancer cells. nih.gov The inhibition of cholinesterases and carbonic anhydrase by dibenzoazepine-substituted triazole hybrids has also been reported. acs.org

Receptor Modulation Mechanisms by Azepine-Containing Compounds

Azepine-containing compounds are known to modulate a variety of receptors, particularly serotonin (B10506) (5-HT) receptors. wipo.intwipo.int They can act as ligands, demonstrating agonist, antagonist, or inverse agonist activity depending on their specific structure and the receptor subtype. frontiersin.orgwipo.int For instance, certain thiophenyl and pyrrolyl azepine compounds are potent ligands for the 5-HT2C receptor, while hexahydroazepinoindole and octahydroazepinoindole derivatives act on other 5-HT receptors. wipo.intwipo.int

Molecular docking studies of azepine-indole alkaloids with the 5-HT2A receptor have shown an agonistic effect. frontiersin.org The binding mode involves a crucial salt bridge between the azepine nitrogen and Asp155 in the receptor, a key interaction for the activation of monoamine receptors. frontiersin.org In another example, derivatives of 11H-dibenz[b,e]azepine function as potent activators of the human transient receptor potential ankyrin 1 (TRPA1) receptor, which is involved in sensory perception. mdpi.com The mechanism of action for many antiepileptic drugs involves the modulation of GABAA receptors, and some azepine derivatives may act as positive allosteric modulators. nih.gov

DNA Interaction Mechanisms of Azepine-Based Scaffolds

Certain azepine-based scaffolds have been shown to interact with DNA, a mechanism that can contribute to their anticancer properties. These interactions are typically non-covalent and can occur through two primary modes: intercalation and groove binding. nih.govtandfonline.com

DNA intercalation involves the insertion of a planar aromatic system, such as the dibenzo[b,f]azepine core, between the base pairs of the DNA double helix. nih.gov This process can cause structural distortions in the DNA, hindering replication and transcription and ultimately leading to cell death. nih.gov

Alternatively, some azepine derivatives interact with DNA via groove binding. Molecular docking studies of dibenzoxepine-11-one derivatives with a DNA dodecamer structure (PDB ID: 1BNA) suggested a groove-binding interaction. researchgate.net This was further supported by UV-Vis absorption and fluorescence quenching studies with calf thymus DNA (ct-DNA). researchgate.net Similarly, platinum(II) complexes containing a 3-aminohexahydroazepine (ahaz) ligand have been studied for their DNA binding properties, which are believed to be central to their cytotoxic action, similar to cisplatin. acs.org The design of novel dibenzo[b,f]azepines as selective topoisomerase II inhibitors also incorporates their ability to act as DNA intercalators, creating a multi-target approach to cancer therapy. nih.gov

Structure-Activity Relationship (SAR) Studies in Azepine-1-carboxamide Series

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of the azepine-1-carboxamide scaffold. These studies systematically alter the chemical structure to understand how different functional groups and their positions influence potency and selectivity.

For a series of dibenzo[b,f]azepine derivatives designed as anticancer agents, SAR analysis revealed several key insights. nih.gov The rigidification of the structure by converting N′-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives into their corresponding 2-(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole analogues significantly improved their binding affinity and selectivity as topoisomerase II inhibitors. nih.gov Within the oxadiazole series, substitution on the phenyl ring was critical: a nitrophenyl moiety produced the most potent inhibitory effect. nih.gov Halogen substitutions also played a role, with a bromophenyl group conferring higher activity than a chlorophenyl group. nih.gov

In the development of isoxazole azepine BET inhibitors, SAR studies indicated that a carboxamide side chain was superior for cellular potency. nih.gov While replacing the amide with other groups like a carbamate (B1207046) or a reversed amide retained biochemical potency, it led to reduced cellular activity. nih.gov

The SAR of tricyclic antidepressants, which share structural similarities, shows that substitution on the amino group of the side chain is critical; methyl groups increase activity, while larger ethyl groups increase toxicity and decrease activity. gpatindia.com

Table 1: SAR of Dibenzo[b,f]azepine-Oxadiazole Derivatives as Topoisomerase II Inhibitors nih.gov Data derived from biological testing and docking simulations.

| Compound ID | Groove-Binding Moiety | Key Feature | Relative Activity/Binding Affinity |

| 5e | Nitrophenyl | Electron-withdrawing group | Highest |

| 5b | Bromophenyl | Halogen substitution | High |

| 5f | Bicyclic (e.g., Naphthyl) | Extended aromatic system | High |

| 5c | Chlorophenyl | Halogen substitution | Moderate |

| 5a | Unsubstituted Phenyl | Baseline | Moderate |

| 5d | Methyl-substituted Phenyl | Electron-donating group | Lower |

| 5g | Benzyl | Flexible side chain | Lower |

Elucidation of Reaction Mechanisms in Azepine Chemistry

The synthesis and transformation of azepine rings involve a variety of chemical reactions with distinct mechanisms. A common synthetic route is the ring expansion of five or six-membered rings, which can be achieved through thermal, photochemical, or microwave-assisted methods. researchgate.net For example, the reaction of aryl azides can lead to azepine synthesis via the ring expansion of an aryl azide (B81097) intermediate. researchgate.net Another method involves a gold-catalyzed intermolecular [4+3] annulation, where a gold-stabilized cationic intermediate reacts with an α,β-unsaturated imine. nih.gov

A proposed mechanism for a gold-catalyzed synthesis involves the isomerization of a propargyl ester to a gold-carbenoid intermediate. nih.gov Subsequent nucleophilic addition of an imine nitrogen generates an allylgold intermediate, which then undergoes intramolecular nucleophilic addition to form the azepine ring. nih.gov Rhodium-catalyzed reactions also provide a pathway to fused azepine derivatives. A sequential Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles generates fused dihydroazepine structures. nih.gov This process proceeds through a transient 1-imino-2-vinylcyclopropane intermediate. nih.gov

The reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) results in a regioselective 1,4-adduct, which can then be converted to 2H-azepine derivatives through base-promoted elimination. acs.org

Pericyclic Reactions and Cycloadditions of Azepines

Azepines, with their conjugated π-electron systems, readily participate in pericyclic reactions, particularly cycloadditions. slideshare.netacs.org These reactions are valuable for constructing more complex polycyclic systems. The 1H-azepine scaffold can act as a diene (4π component) or a hexa-1,3,5-triene (6π component) in cycloaddition reactions. scribd.com

A common pericyclic reaction is the Diels-Alder, or [4+2] cycloaddition. scribd.com For example, enantiomerically pure 2,3-dihydro-1H-azepines undergo highly stereoselective [4+2] cycloaddition reactions with heterodienophiles. rsc.org Azepines can also participate in higher-order cycloadditions, such as [6+2] and [6+4] reactions, with electron-deficient partners. acs.orgscribd.com

Another important pericyclic transformation is the -sigmatropic rearrangement (aza-Cope or aza-Claisen rearrangement). This reaction is a key step in converting vinylaziridines into seven-membered azepine skeletons. mdpi.com This strain-releasing ring expansion is often stereoselective and provides an efficient route to substituted azepines that are otherwise difficult to synthesize. mdpi.com The thermal ring expansion of 7,7-dihalo-2-azabicyclo[4.1.0]heptanes is another example of a pericyclic process that yields halogenated dihydro-1H-azepines. rsc.org These reactions underscore the versatility of the azepine scaffold in synthetic organic chemistry. slideshare.net

Rearrangement Reactions (e.g., Beckmann Rearrangement) in Azepine Synthesis and Transformation

Rearrangement reactions are fundamental in synthetic organic chemistry for constructing complex cyclic scaffolds from simpler precursors. In the context of azepine derivatives, and by extension 1H-Azepine-1-carboxamide, these reactions, particularly the Beckmann rearrangement, provide a powerful tool for ring expansion to form the seven-membered azepine core.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime to an amide. numberanalytics.com Its most significant industrial application is the synthesis of ε-caprolactam, the monomer for Nylon-6, from cyclohexanone (B45756) oxime. whiterose.ac.ukclockss.org This process is directly relevant to the synthesis of saturated azepine scaffolds. The general mechanism involves the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group, forming a nitrilium ion. Subsequent hydrolysis yields the corresponding amide or lactam. numberanalytics.com

Mechanism of Beckmann Rearrangement for ε-Caprolactam Synthesis:

Protonation: The hydroxyl group of cyclohexanone oxime is protonated by a strong acid (e.g., sulfuric acid), forming a good leaving group (H₂O).

Rearrangement: The alkyl group anti to the leaving group migrates to the electron-deficient nitrogen atom, leading to the formation of a stable nitrilium ion intermediate as the water molecule departs.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrilium ion.

Deprotonation and Tautomerization: Loss of a proton and subsequent tautomerization yield the final product, ε-caprolactam.

While the direct synthesis of unsaturated this compound via a Beckmann rearrangement is not commonly documented, this rearrangement is crucial for creating the foundational ε-caprolactam and other substituted lactam rings. clockss.orgderpharmachemica.com These lactams are key intermediates that can be further functionalized. For instance, the lactam can be reduced to the corresponding azepane (hexahydroazepine), and the nitrogen atom can then be functionalized with a carboxamide group through reaction with an isocyanate or a carbamoyl (B1232498) chloride to yield a hexahydro-1H-azepine-1-carboxamide derivative.

Other rearrangement reactions, such as the aza-Cope rearrangement, have also been employed to synthesize fused azepine derivatives. The aza-Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement involving a nitrogen atom. wikipedia.org For example, a sequential Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles has been shown to produce fused dihydroazepine derivatives in good yields. nih.gov These strategies highlight the versatility of rearrangement reactions in building the azepine core structure, which can then be elaborated to include the N-carboxamide functionality.

Table 1: Key Rearrangement Reactions in Azepine Synthesis

| Reaction Name | Precursor Type | Product Type | Key Features |

|---|---|---|---|

| Beckmann Rearrangement | Ketoxime (e.g., Cyclohexanone oxime) | Lactam (e.g., ε-Caprolactam) | Acid-catalyzed; crucial for saturated azepine precursors. numberanalytics.comwhiterose.ac.uk |

| Aza-Cope Rearrangement | Dienyltriazoles, Amino alcohols | Fused Dihydroazepines | researchgate.netresearchgate.net-Sigmatropic shift; often used in tandem reactions like the aza-Cope-Mannich cyclization. nih.govrsc.org |

| Aza-Claisen Rearrangement | N-allyl enamines, Carboxamide enolates | γ,δ-Unsaturated imines or amides | A variation of the Claisen rearrangement involving a nitrogen atom. researchgate.net |

Nucleophilic and Electrophilic Reactions of the Azepine Moiety

The reactivity of the this compound scaffold is dictated by the electronic properties of the azepine ring and the influence of the N-carboxamide substituent. The azepine ring itself is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. However, the carboxamide group at the N1 position acts as an electron-withdrawing group, which significantly modulates this reactivity.

Electrophilic Reactions

In a typical 1H-azepine system, the nitrogen lone pair contributes to the 8π-electron system, conferring anti-aromatic character and high reactivity. However, in this compound, the nitrogen lone pair is delocalized into the adjacent carbonyl group of the carboxamide functionality. This delocalization reduces the electron density and nucleophilicity of the ring system, thereby deactivating it towards electrophilic aromatic substitution (EAS) compared to an unsubstituted 1H-azepine.

Electrophilic substitution on the azepine ring, when it occurs, generally happens at the C2, C4, or C6 positions. The general mechanism for EAS involves the attack of the π-system on an electrophile (E+) to form a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore the ring system. masterorganicchemistry.comyoutube.com For N-acyl or N-carbamoyl azepines, harsher conditions are typically required for electrophilic reactions to proceed. Competitive electrophilic addition can also occur, leading to a loss of the triene system. For example, the reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) can lead to 1,4-addition products or electrophilic substitution at the C4 position, depending on the reaction conditions. researchgate.net

Nucleophilic Reactions

The this compound scaffold presents several sites for nucleophilic attack.

Attack at the Carboxamide Carbonyl: The carbonyl carbon of the N-carboxamide group is electrophilic and susceptible to attack by nucleophiles. This can lead to the cleavage of the carboxamide group under certain conditions, such as strong acid or base hydrolysis.

Attack on the Azepine Ring: Direct nucleophilic attack on the carbon atoms of the azepine ring is less common unless the ring is activated by other substituents or transformed into a cationic species.

Reactions involving the Carboxamide Nitrogen: While the nitrogen atom's lone pair is delocalized, the amide proton (if present, i.e., in a primary or secondary carboxamide) can be deprotonated by a strong base, generating an amidate anion. This anion can then react with electrophiles.

Nucleophilic Addition to Iminium Intermediates: In vivo, metabolic activation of related thiocarbamates like molinate (B1677398) (containing a hexahydroazepine-1-carbothioate structure) forms reactive electrophilic intermediates. These can undergo nucleophilic attack by biological nucleophiles, such as the cysteine residues in proteins, leading to carbamylation. nih.gov This demonstrates the potential for the azepine-1-carbonyl moiety to act as a carbamylating agent after appropriate activation.

The reactivity of saturated derivatives, such as hexahydro-1H-azepine-1-carboxamide, is different. The saturated azepane ring is non-aromatic and generally unreactive towards electrophiles or nucleophiles. The reactivity is centered on the N-carboxamide group and any other functional groups present on the ring. The nitrogen atom itself is generally not nucleophilic due to the electron-withdrawing effect of the carbonyl group.

Table 2: Reactivity of the this compound Moiety

| Reaction Type | Site of Reaction | Influencing Factors | Typical Outcome |

|---|---|---|---|

| Electrophilic Substitution | Azepine Ring (C2, C4, C6) | Electron-withdrawing N-carboxamide group deactivates the ring. | Substitution requires harsher conditions than for unsubstituted azepines. researchgate.net |

| Nucleophilic Attack | Carboxamide Carbonyl Carbon | Strength of the nucleophile; acidic or basic conditions. | Cleavage or modification of the carboxamide group. |

| Nucleophilic Addition (in vivo) | Activated Carbonyl Moiety | Metabolic activation to an electrophilic intermediate. | Carbamylation of biological nucleophiles (e.g., protein cysteine residues). nih.gov |

| Deprotonation | Carboxamide N-H | Presence of a strong base. | Formation of an amidate anion for further reaction. |

Emerging Research Directions and Future Perspectives for 1h Azepine 1 Carboxamide

Development of Novel Synthetic Routes to Access Underexplored Azepine-1-carboxamide Chemotypes

The seven-membered azepine ring system presents both a synthetic challenge and a source of significant pharmacological potential. researchgate.netbenthamdirect.com The development of novel and efficient synthetic routes is paramount to exploring the full chemical space of 1H-azepine-1-carboxamide derivatives. Current research focuses on moving beyond traditional methods to access new chemotypes with diverse functionalities.

Key strategies and future directions include:

Ring Expansion and Cycloaddition Reactions: Many existing syntheses of azepine derivatives involve the ring expansion of five or six-membered compounds or cycloaddition reactions. researchgate.netbenthamdirect.comunigoa.ac.in Future work will likely focus on developing more versatile and stereoselective versions of these reactions. For instance, Rh(I)-catalyzed intramolecular [5+2] cycloadditions of optically pure vinyl-aziridine-alkyne substrates have shown promise in producing enantioenriched fused 2,5-dihydroazepines with high yields. unigoa.ac.in

Catalyst-Driven Methodologies: The use of novel catalysts is a significant area of exploration. unigoa.ac.in Researchers are investigating various catalysts, including those based on rhodium, palladium, gold, and copper, to facilitate the synthesis of complex azepine structures under milder conditions. unigoa.ac.in For example, Rh(II)-catalyzed [4+3] cycloaddition reactions with triazoles and dienes offer a direct pathway to certain azepine derivatives. unigoa.ac.in

Synthesis from Readily Available Precursors: Developing synthetic pathways that start from simple and accessible materials is a key goal. One such approach involves the reaction between aniline (B41778) and maleic anhydride, followed by further transformations to yield the azepine core. unigoa.ac.in Another strategy utilizes the deoxygenation of nitrobenzene (B124822) with tributylphosphine. pharmaguideline.com

Modular Synthesis for Library Generation: To explore the structure-activity relationships of azepine-1-carboxamides, synthetic routes that allow for the easy diversification of the scaffold are highly desirable. This involves developing robust methods for attaching various substituents to the azepine ring and the carboxamide group. For instance, a series of novel azepine derivatives based on a quinazolinone moiety was recently synthesized, demonstrating the potential for creating hybrid molecules with unique properties. nih.gov

A review of synthetic methods highlights several promising avenues for creating diverse azepine-1-carboxamide libraries.

Table 1: Emerging Synthetic Strategies for Azepine Derivatives

| Synthetic Strategy | Description | Key Features |

| Catalytic Cycloadditions | Use of transition metal catalysts (e.g., Rh, Pd) to facilitate [4+3] or [5+2] cycloaddition reactions. unigoa.ac.in | Provides access to complex fused ring systems with high stereocontrol. unigoa.ac.in |